Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate (EBPC) is a sterically hindered phenolic antioxidant. This class of compounds is critical for preventing thermo-oxidative degradation in polymeric materials, lubricants, and other organic substrates by terminating free-radical chain reactions. [REFS-1, REFS-2] Unlike common substitutes, the specific molecular structure of EBPC, featuring a para-positioned ethyl carboxylate group, provides a distinct balance of properties such as thermal stability, low volatility, and compatibility, which are crucial for demanding processing conditions and long-term applications.
While numerous phenolic antioxidants exist, direct substitution for EBPC often fails in practice. Commodity antioxidants like Butylated Hydroxytoluene (BHT) offer a lower cost but suffer from high volatility, leading to significant loss during high-temperature processing (above 200°C) and a tendency to migrate out of the finished product. Higher molecular weight alternatives, such as Irganox 1010, provide excellent stability but have different solubility profiles and compatibility, which can impact dispersion and performance in specific polymer matrices. The ethyl carboxylate group on EBPC's structure modifies its polarity and molecular weight, creating a performance profile that is not interchangeable with simple alkyl-substituted phenols or larger, more complex structures, making it a targeted choice for specific formulation and processing windows.
EBPC's parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrates high thermal stability with a melting point range of 206-210°C. [REFS-1, REFS-2] In contrast, the widely used commodity antioxidant BHT has a significantly lower melting point of approximately 70°C and its peroxide decomposition product (BHTOOH) begins to decompose rapidly around 102°C (375.2 K). [2] This superior thermal resistance makes EBPC and its derivatives suitable for high-temperature processing applications where lower-stability antioxidants would volatilize or degrade prematurely.
| Evidence Dimension | Thermal Stability (Melting/Decomposition Point) |
| Target Compound Data | 206-210°C (Melting point of parent acid) |
| Comparator Or Baseline | BHT: ~70°C (Melting Point); BHTOOH: ~102°C (Decomposition Onset) |
| Quantified Difference | Over 130°C higher melting point than BHT, indicating significantly lower volatility and higher stability at processing temperatures. |
| Conditions | Standard melting point determination and Differential Scanning Calorimetry (DSC). |
This ensures the antioxidant remains effective and does not fume off during demanding polymer extrusion or molding processes, leading to better end-product quality and consistency.
The molecular weight of EBPC (278.39 g/mol) is substantially higher than that of BHT (220.35 g/mol). In polymer processing, higher molecular weight antioxidants exhibit significantly lower volatility and reduced migration rates. For example, studies on polyolefins show that smaller molecules like BHT have a higher diffusion coefficient and can experience losses of 20-30% during processing, whereas larger phenolic antioxidants are retained more effectively. [REFS-1, REFS-2] This structural difference makes EBPC a more persistent and reliable stabilizer, especially in thin-film or food-contact applications where migration is a critical regulatory and performance concern.
| Evidence Dimension | Molecular Weight (as a proxy for volatility and migration potential) |
| Target Compound Data | 278.39 g/mol |
| Comparator Or Baseline | BHT: 220.35 g/mol |
| Quantified Difference | 26% higher molecular weight than BHT. |
| Conditions | Polymer processing, particularly in polyolefins like polyethylene. |
Selecting EBPC reduces the risk of additive loss during manufacturing and minimizes leaching from the final product, enhancing long-term stability and safety.
EBPC and its parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, are documented precursors for synthesizing more complex, high-performance polymer additives. [REFS-1, REFS-2] For example, the parent acid is a key starting material for UV absorbers and other antioxidants used in demanding materials like polypropylene. [1] The ester functionality of EBPC offers a reactive handle for incorporation into polymer backbones or for further chemical modification, a feature not present in simple alkylated phenols like BHT. This makes EBPC a strategic procurement choice for research and manufacturing processes aimed at developing next-generation stabilizers.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Contains an ethyl ester group, suitable for transesterification or other modifications. |
| Comparator Or Baseline | BHT: Lacks a functional group for straightforward chemical modification. |
| Quantified Difference | Qualitative difference in chemical functionality enabling broader synthetic applications. |
| Conditions | Organic synthesis of polymer additives. |
Procuring EBPC provides a versatile intermediate for creating proprietary, high-value stabilizers, offering a pathway to performance beyond off-the-shelf solutions.
Due to its high thermal stability and low volatility compared to BHT, EBPC is the right choice for stabilizing polymers like polypropylene and polyethylene during extrusion, injection molding, and other processes conducted at elevated temperatures where additive retention is critical for preventing degradation and maintaining melt flow index. [1]
In applications with stringent safety requirements, such as food packaging films, medical devices, or consumer goods, EBPC's higher molecular weight versus BHT makes it a preferred option to minimize the risk of additive leaching, ensuring greater product safety and regulatory compliance.
For R&D and manufacturing focused on creating novel, high-performance additives, EBPC serves as a key building block. Its ester functionality allows for its use as a precursor in the synthesis of specialized UV absorbers or high molecular weight antioxidants, providing a route to customized solutions not achievable with non-functionalized phenols. [2]